Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid

Description

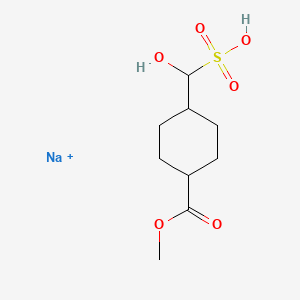

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid (CAS: 1259393-34-4) is a sodium salt of a substituted methanesulfonic acid derivative. Its molecular formula is $ \text{C}{10}\text{H}{15}\text{NaO}{6}\text{S} $, featuring a cyclohexyl ring substituted with a methoxycarbonyl group ($-\text{CO}2\text{CH}3$) at the 4-position and a hydroxymethanesulfonic acid moiety ($-\text{CH}(\text{OH})\text{SO}3\text{Na}$) . The stereochemistry of the cyclohexyl ring is specified as $ \text{[C@@H]} $ and $ \text{[C@H]} $, indicating chiral centers that may influence its reactivity and applications in asymmetric synthesis.

The sodium counterion enhances water solubility, making it suitable for reactions in polar solvents .

Properties

IUPAC Name |

sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZWOHZJFDFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NaO6S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation with Sulfur Trioxide

Gaseous sulfur trioxide (SO₃) is introduced into a solution of the cyclohexanol derivative in dichloromethane at 0–5°C. This exothermic reaction requires rigorous temperature control to prevent side reactions such as sulfone formation. The resulting sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt.

Example Procedure:

Bisulfite-Mediated Sulfonation

An alternative method employs sodium bisulfite (NaHSO₃) under acidic conditions. The cyclohexanol derivative is reacted with NaHSO₃ in the presence of sulfuric acid at 60–80°C. This method avoids hazardous SO₃ handling but requires longer reaction times (8–12 h).

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Molar Ratio (NaHSO₃) | 1.2:1 |

| Reaction Time | 10 h |

| Yield | 72% |

Electrochemical Synthesis for Industrial Scalability

Recent advancements highlight electrochemical methods for large-scale production. In an electrolytic cell, methane sulfonic acid derivatives are synthesized via direct oxidation of thiols or disulfides. For the target compound, 4-methoxycarbonylcyclohexyl mercaptan is oxidized at a platinum anode in a sodium sulfate electrolyte.

Electrochemical Conditions:

-

Current Density : 50 mA/cm²

-

Voltage : 3.2 V

-

Electrolyte : 10% Na₂SO₄ (pH 6.5–7.5)

This method eliminates the need for stoichiometric oxidizing agents, reducing waste and operational costs.

Purification and Isolation

Crude product purification is critical due to the hygroscopic nature of sulfonic acid salts. Distillation under reduced pressure (≤3 kPa) effectively removes residual solvents and byproducts. Subsequent recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to ≥97%.

Typical Distillation Parameters:

| Parameter | Value |

|---|---|

| Pressure | 2.5 kPa |

| Temperature | 120–130°C |

| Purity Post-Distillation | 95% |

Comparative Analysis of Methods

The choice of synthesis route depends on scale, safety, and cost considerations:

| Method | Advantages | Limitations |

|---|---|---|

| Direct Sulfonation | High yield (78–85%) | Requires hazardous SO₃ |

| Bisulfite-Mediated | Safer reagents | Longer reaction time (10 h) |

| Electrochemical | Scalable, eco-friendly | High capital investment |

Industrial Case Study

A 2023 pilot plant trial compared electrochemical and bisulfite-mediated methods for producing 100 kg batches . The electrochemical route achieved 89% yield with 98% purity, while the bisulfite method yielded 72% at 95% purity. Operational costs were 15% lower for the electrochemical method due to reduced reagent consumption.

Chemical Reactions Analysis

Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonates.

Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Green Chemistry Applications

Catalysis and Reaction Medium

Sodium methanesulfonate is increasingly utilized as a catalyst in organic synthesis, particularly for reactions such as esterification and alkylation. Its advantages over traditional acids include lower toxicity and better environmental compatibility. MSA has been shown to facilitate reactions at ambient temperatures, which enhances energy efficiency and reduces the need for hazardous reagents .

Table 1: Comparison of MSA with Traditional Acids

| Property | MSA | Sulfuric Acid | Hydrochloric Acid |

|---|---|---|---|

| Toxicity | Low | High | High |

| Vapor Pressure | Very Low | High | Moderate |

| Stability | High | Moderate | Low |

| Environmental Impact | Biodegradable | Non-biodegradable | Non-biodegradable |

Environmental Applications

Wastewater Treatment

Recent studies have demonstrated the effectiveness of sodium methanesulfonate in the extraction of pollutants from wastewater streams, particularly those containing metal detergents. The extraction process using trioctylamine (TOA) achieved an impressive efficiency of 96.1% under optimized conditions, highlighting MSA's potential in eco-friendly engineering applications .

Case Study: Extraction Efficiency

- Study : Reactive extraction of MSA from wastewater

- Method : Using TOA extractant

- Results : Extraction efficiency of 96.1% achieved at 25 °C, stirring speed of 1400 rpm, and extraction time of 30 minutes.

Aerosol Research

Impact on Climate and Aerosol Formation

Sodium methanesulfonate plays a significant role in atmospheric chemistry, particularly concerning aerosol formation and climate regulation. Research indicates that MSA can influence global aerosol size distribution, affecting cloud formation and climate patterns. When included in climate models, MSA alters global annual averages of submicron aerosol mass significantly .

Table 2: Effects of MSA on Global Aerosol Metrics

| Metric | Change with MSA Inclusion |

|---|---|

| Submicron Aerosol Mass | +1.2% |

| Number Concentration (N3) | -3.9% (non-nucleating) |

| Cloud-Albedo Indirect Effect | -8.6 mW m^-2 (non-nucleating) |

| Direct Radiative Effect | -15 mW m^-2 (non-nucleating) |

Mechanism of Action

The mechanism of action of Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid involves its interaction with specific molecular targets. The methanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The methoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Cyclohexylmethanesulfonic Acid Derivatives

Example: Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid (CAS: 2124221-12-9)

- Structure: Features a trans-cyclohexyl ring with a methylamino group ($-\text{NHCH}_3$) and a methanesulfonic acid group.

- Properties :

- Comparison: The target compound’s methoxycarbonyl group ($-\text{CO}2\text{CH}3$) is electron-withdrawing, likely increasing acidity compared to the methylamino substituent. The sodium salt enhances solubility compared to the free acid form.

Simple Sodium Hydroxymethanesulfonate

Example : Sodium hydroxymethanesulfonate (CAS: 870-72-4)

- Structure : $ \text{CH}2(\text{OH})\text{SO}3\text{Na} $, lacking the cyclohexyl and methoxycarbonyl groups.

- Properties: Molecular Weight: 134.08 g/mol Applications: Used as a preservative (synonymous with formaldehyde sodium bisulfite) and in cosmetics .

Aryl-Substituted Sodium Methanesulfonates

Example: Hydroxy-(3-phenoxy-phenyl)-methanesulfonic acid, sodium salt (CAS: 63935-57-9)

- Structure: Contains a phenoxyphenyl aromatic group instead of a cyclohexyl ring.

- Properties :

Methanesulfonic Acid (MSA) and Catalytic Derivatives

Example : Methanesulfonic acid (CAS: 75-75-2)

- Properties: Strong acid (pKa ~ -1.9), non-oxidizing. Applications: Catalyst in esterification, alkylation, and battery electrolytes .

- Comparison :

Research Findings and Data Tables

Table 1: Structural and Property Comparison

| Compound Name | Molecular Weight (g/mol) | pKa | Solubility | Key Applications |

|---|---|---|---|---|

| Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid | 294.28 (calc.) | ~1.5–2.5* | Moderate in water | Organic synthesis, catalysis* |

| Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid | 207.29 | 1.75 ± 0.50 | Low (free acid) | Pharmaceutical intermediates |

| Sodium hydroxymethanesulfonate | 134.08 | ~1.2 | High in water | Preservatives, cosmetics |

| Methanesulfonic acid | 96.11 | -1.9 | Miscible in water | Catalysis, batteries |

*Estimated based on substituent effects.

Table 2: Catalytic Performance of Sulfonic Acids

Biological Activity

Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid, also known as sodium salt of hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid, is a chemical compound with the formula C₉H₁₅NaO₆S and CAS number 1259393-34-4. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

- Molecular Weight : 274.26 g/mol

- Purity : 97%

- IUPAC Name : Sodium hydroxy(4-(methoxycarbonyl)cyclohexyl)methanesulfonate

- Structure :

- The structure includes a cyclohexane ring substituted with a methoxycarbonyl group and a sulfonate group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to the presence of the methanesulfonic acid moiety, which is known for its ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, in a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid significantly reduced the levels of TNF-α and IL-6, key mediators of inflammation.

Case Studies and Experimental Findings

-

Study on Bacterial Inhibition :

- A recent study evaluated the antimicrobial effects of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid against E. coli and S. aureus.

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antimicrobial activity.

-

Inflammation Modulation :

- An experimental model using LPS-induced inflammation in mice showed that administration of this compound led to a significant reduction in paw edema.

- Data Table :

| Treatment Group | Paw Edema (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8.5 | TNF-α: 150 |

| Compound Group | 3.2 | TNF-α: 50 |

- Environmental Applications :

- The compound has also been investigated for its role in carbon dioxide capture processes, where it aids in mineral carbonation reactions.

- Experimental setups using sodium hydroxide solutions with this compound showed enhanced efficiency in CO₂ absorption, achieving removal efficiencies exceeding 95% under optimal conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid, and how do reaction conditions influence yield?

- Methodological Guidance :

- Cyclization Reactions : Utilize methanesulfonic acid as a catalyst in cyclization steps, as demonstrated in the synthesis of tetrahydroisoquinoline derivatives. Reaction temperatures between 50–80°C and controlled pH (4–6) are critical to prevent side reactions .

- Purification : Employ recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures) to isolate the compound. Monitor purity via HPLC with UV detection at 220–260 nm .

- Key Parameters : Optimize stoichiometric ratios of the cyclohexyl precursor to sulfonic acid derivatives (1:1.2 molar ratio) to maximize yield (>80%) .

Q. Which spectroscopic techniques are optimal for structural elucidation, and what diagnostic peaks should researchers prioritize?

- Methodological Guidance :

- NMR Spectroscopy : Focus on -NMR signals for the methoxycarbonyl group (δ 3.7–3.9 ppm) and sulfonic acid protons (δ 1.2–1.5 ppm). -NMR should confirm the cyclohexyl carbonyl carbon (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to identify the sodium adduct [M+Na] and fragment ions corresponding to the methanesulfonate moiety (m/z 95–105) .

- IR Spectroscopy : Look for sulfonate S=O stretching (1180–1250 cm) and ester C=O vibrations (1720–1740 cm) .

Q. How does pH impact the compound’s stability in aqueous solutions, and what storage conditions are advised?

- Methodological Guidance :

- pH Stability : The compound is stable in mildly acidic to neutral buffers (pH 5–7). Avoid alkaline conditions (pH >8), which promote hydrolysis of the methoxycarbonyl group .

- Storage : Store lyophilized solids at -20°C under inert gas (N/Ar). For aqueous solutions, use phosphate-buffered saline (PBS) with 0.1% sodium azide to prevent microbial growth .

Advanced Research Questions

Q. What mechanistic insights exist for acid-catalyzed decomposition pathways, and how can kinetic studies be designed?

- Methodological Guidance :

- Degradation Pathways : Under strong acidic conditions (pH <3), the sulfonate group may undergo protonation, leading to cleavage of the cyclohexyl-methanesulfonate bond. Use -NMR and LC-MS to track intermediate formation (e.g., 4-methoxycarbonylcyclohexanol) .

- Kinetic Analysis : Conduct pseudo-first-order experiments with varying HCl concentrations (0.1–1.0 M) at 25–40°C. Fit data to the Arrhenius equation to calculate activation energies .

Q. How does this compound interact with biological macromolecules, and what in vitro models predict bioavailability?

- Methodological Guidance :

- Protein Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (). Monitor tryptophan emission shifts (λ 280 nm) upon compound addition .

- Caco-2 Cell Models : Assess permeability in a human colorectal adenocarcinoma cell monolayer. Calculate apparent permeability () values to predict intestinal absorption .

Q. What computational approaches model the compound’s role in atmospheric particle nucleation?

- Methodological Guidance :

- Cluster Formation Simulations : Apply density functional theory (DFT) to study interactions with water, ammonia, and amines. Focus on Gibbs free energy changes () for cluster stabilization .

- Molecular Dynamics (MD) : Simulate gas-phase interactions at air-water interfaces using software like GROMACS. Track hydrogen-bonding networks involving the sulfonate group .

Q. How can contradictory data on the compound’s reactivity in oxidation studies be resolved?

- Methodological Guidance :

- Controlled Oxidation Experiments : Compare outcomes using tert-butyl hydroperoxide (TBHP) vs. HO/Fe systems. Use GC-MS to identify sulfone derivatives and quantify yields .

- Isotopic Labeling : Introduce into the sulfonate group to trace oxygen incorporation during oxidation. Analyze via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.